molecular formula C3H4ClN5 B021410 6-Chloro-1,3,5-triazine-2,4-diamine CAS No. 3397-62-4

6-Chloro-1,3,5-triazine-2,4-diamine

Cat. No. B021410
Key on ui cas rn: 3397-62-4
M. Wt: 145.55 g/mol
InChI Key: FVFVNNKYKYZTJU-UHFFFAOYSA-N
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Patent
US06130332

Procedure details

184.5 g (1.0 mol.) of cyanuric chloride were dissolved in 800 mL of acetonitrile at room temperature. Then, the solution was cooled to 0° C. The cooled solution was dropwise added with 303.7 g (5.0 mol.) of an aqueous 28-% ammonium solution over two hours while vigorously stirring in such a manner that the reaction temperature was kept less than 10° C. After the completion of the dropwise addition, the cooling was stopped and the mixture was stirred at room temperature for one hour. The mixture was gradually warmed and the mixture was further reacted at 45° C. for four hours. After cooling, the obtained product was separated through filtration and then, washed with a large amount of water. The filtered products were dried at 50° C. for six hours under vacuum to obtain 115 g of 2,4-diamino-6-chloro-1,3,5-triazine (yield: 79%).
Quantity
184.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
303.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4]C=1Cl.[NH4+:10].[C:11](#[N:13])C>>[NH2:10][C:5]1[N:4]=[C:11]([NH2:13])[N:1]=[C:8]([Cl:9])[N:7]=1

Inputs

Step One
Name
Quantity
184.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
303.7 g
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring in such a manner that the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept less than 10° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually warmed
CUSTOM
Type
CUSTOM
Details
the mixture was further reacted at 45° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the obtained product was separated through filtration
WASH
Type
WASH
Details
washed with a large amount of water
CUSTOM
Type
CUSTOM
Details
The filtered products were dried at 50° C. for six hours under vacuum
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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